Flurbiprofen - 5104-49-4

Flurbiprofen

Catalog Number: EVT-268427
CAS Number: 5104-49-4
Molecular Formula: C15H13FO2
Molecular Weight: 244.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(±)-Flurbiprofen is a non-selective COX inhibitor (IC50s = 0.04 and 0.51 μM for COX-1 and COX-2, respectively). In vivo, (±)-flurbiprofen (0.3-4.8 mg/kg, p.o.) reduces carrageenan-induced hind paw edema and yeast-induced fever in rats. (±)-Flurbiprofen reduces plasma fibrinogen levels and arthritic score in a rat model of adjuvant-induced arthritis. It also reduces tumor weight and prostaglandin production and increases survival in a WHT-NC mouse xenograft model when administered at a dose of 5 mg/kg. Formulations containing (±)-flurbiprofen have been used to manage pain and inflammation associated with arthritis.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Flurbiprofen is a non-selective, non-steroidal anti-inflammatory drug (NSAID) that is widely used against rheumatoid arthritis. It is also effective against vernal keratoconjunctivitis, post-operative ocular inflammation, herpetic stromal keratitis, excimer laser photorefractive keratectomy and ocular gingivitis.
Flurbiprofen is a derivative of propionic acid, and a phenylalkanoic acid derivative of non-steroidal antiinflammatory drugs (NSAIDs) with analgesic, antiinflammatory and antipyretic effects. Flurbiprofen non-selectively binds to and inhibits cyclooxygenase (COX). This results in a reduction of arachidonic acid conversion into prostaglandins that are involved in the regulation of pain, inflammation and fever. This NSAID also inhibits carbonic anhydrase, thereby reducing the production of hydrogen and bicarbonate ions. Upon ocular administration, flurbiprofen may reduce bicarbonate ion concentrations leading to a decrease in the production of aqueous humor, thereby lowering intraocular pressure.
Flurbiprofen is a nonsteroidal antiinflammatory drug (NSAID) used in treatment of mild-to-moderate pain and symptoms of chronic arthritis. Flurbiprofen has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Flurbiprofen, also known as ansaid or froben, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. Flurbiprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Flurbiprofen has been detected in multiple biofluids, such as urine and blood. Within the cell, flurbiprofen is primarily located in the cytoplasm and membrane (predicted from logP). In humans, flurbiprofen is involved in the flurbiprofen action pathway. Outside of the human body, flurbiprofen can be found in fruits. This makes flurbiprofen a potential biomarker for the consumption of this food product. Flurbiprofen is a potentially toxic compound.

Ketoprofen

  • Relevance: Ketoprofen is structurally similar to Flurbiprofen, sharing the propionic acid moiety. Research suggests a potential cross-reaction allergy between the two drugs, manifested as pancreatitis .

Diclofenac

    Indomethacin

    • Relevance: Indomethacin is another comparative agent utilized in studies investigating the anti-inflammatory effects of Flurbiprofen. Specifically, in the context of extracapsular cataract surgery, topical Indomethacin exhibited superior anti-inflammatory potency compared to Flurbiprofen and Diclofenac, as evidenced by a lower laser flare count .

    Aspirin

    • Relevance: Aspirin serves as a reference NSAID in numerous studies investigating the safety and efficacy of Flurbiprofen. Notably, Flurbiprofen demonstrates a lower incidence of serious upper gastrointestinal and urinary tract adverse drug reactions compared to Aspirin .

    16,16-dimethyl prostaglandin E2 (16,16-dm-PGE2)

    • Relevance: 16,16-dm-PGE2 is studied in conjunction with Flurbiprofen to investigate their contrasting effects on chemically induced gastric carcinogenesis in rats. While Flurbiprofen was associated with an increased incidence of gastric adenocarcinoma, 16,16-dm-PGE2 demonstrated a protective effect, suggesting different mechanisms of action in the context of gastric tumor development .

    Nitroflurbiprofen (NO-flurbiprofen)

      Esflurbiprofen

      • Relevance: Esflurbiprofen is the pharmacologically active enantiomer of Flurbiprofen, exhibiting superior anti-inflammatory effects compared to the R-enantiomer [1, 6]. Studies have focused on comparing the pharmacokinetics and tissue distribution of Esflurbiprofen delivered via transdermal patches versus oral Flurbiprofen tablets .

      R-Flurbiprofen

      • Relevance: R-Flurbiprofen, while less potent than its S-enantiomer, has demonstrated significant anti-proliferative effects on colonocytes, potentially through mechanisms unrelated to COX inhibition. This finding suggests that R-Flurbiprofen could play a role in colon cancer prevention .
      Source and Classification

      Flurbiprofen was first synthesized in the late 1960s and has since been utilized in various formulations, including oral tablets and topical gels. It belongs to the class of drugs known as nonsteroidal anti-inflammatory drugs and is specifically categorized under propionic acid derivatives. Its chemical structure is characterized by a biphenyl system with a fluorinated substituent, which enhances its pharmacological properties.

      Synthesis Analysis

      Methods of Synthesis

      The synthesis of flurbiprofen can be achieved through several methodologies, including:

      Technical Details

      The methods employed for synthesizing flurbiprofen often involve careful control of reaction conditions, including temperature, solvent choice, and reaction time. For example, during the Gomberg-Bachmann reaction, silica gel is used as a dehydrating agent to facilitate the diazotization step under controlled temperatures not exceeding 60 degrees Celsius .

      Molecular Structure Analysis

      Structure and Data

      Flurbiprofen has the following chemical structure:

      • Chemical Formula: C15H13F1O2
      • Molecular Weight: 252.26 g/mol
      • IUPAC Name: (RS)-2-(2-fluoro-4-biphenyl) propanoic acid

      The molecular structure features a biphenyl core with a fluorine atom at the para position relative to the propanoic acid group, contributing to its biological activity.

      Structural Data

      The compound exhibits specific stereochemistry that influences its interaction with biological targets. The presence of the fluorine atom enhances lipophilicity, which aids in its absorption and distribution within biological systems.

      Chemical Reactions Analysis

      Reactions and Technical Details

      Flurbiprofen undergoes various chemical reactions that are significant for its pharmacological activity:

      1. Esterification: Flurbiprofen can form esters with alcohols through reactions involving acid catalysis.
      2. Amide Formation: The compound can react with amines to produce amides, which have been explored for developing new derivatives with enhanced therapeutic properties .
      3. Fragmentation Pathways: Mass spectrometry studies have identified key fragmentation pathways when flurbiprofen derivatives are analyzed under electrospray ionization conditions, revealing insights into their structural stability and reactivity .
      Mechanism of Action

      Flurbiprofen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This action reduces the synthesis of prostaglandins involved in inflammatory processes:

      1. Inhibition of Cyclooxygenase: By binding to the active site of cyclooxygenase enzymes, flurbiprofen prevents arachidonic acid from being converted into prostaglandins.
      2. Reduction of Inflammation and Pain: The decrease in prostaglandin levels leads to reduced vasodilation and edema, alleviating pain associated with inflammatory conditions.
      Physical and Chemical Properties Analysis

      Physical Properties

      • Appearance: Flurbiprofen is typically found as a white crystalline powder.
      • Melting Point: Approximately 120–122 degrees Celsius.
      • Solubility: It exhibits moderate solubility in organic solvents such as ethanol and methanol but has limited solubility in water.

      Chemical Properties

      • Stability: Flurbiprofen is stable under normal storage conditions but should be protected from moisture.
      • pKa Value: The pKa value indicates that it exists predominantly in its ionized form at physiological pH levels.
      Applications

      Flurbiprofen has several scientific uses beyond its role as an analgesic:

      1. Research on Inflammation: It serves as a model compound in studies investigating inflammatory pathways and the development of new anti-inflammatory agents.
      2. Development of Derivatives: Ongoing research aims to synthesize novel flurbiprofen derivatives that may exhibit improved efficacy or reduced side effects compared to traditional formulations .
      3. Potential Anti-Cancer Applications: Some studies have explored its use in cancer treatment protocols due to its ability to modulate inflammatory responses associated with tumor progression.
      Synthesis and Enantioselective Production

      Biocatalyzed Kinetic Resolution of Racemic Flurbiprofen

      Biocatalytic strategies have emerged as sustainable and efficient approaches for the kinetic resolution of racemic flurbiprofen. Lipases (triacylglycerol acylhydrolase, E.C. 3.1.1.3) are particularly valuable due to their enantioselectivity and operational stability. Candida rugosa lipase exhibits preferential activity toward the (S)-flurbiprofen ethyl ester, though its enantiomeric excess (ee) remains suboptimal [1]. Conversely, esterase PF1-K from Pseudomonas sp. KCTC 10122BP achieves superior hydrolysis of (S)-flurbiprofen ethyl ester, yielding optically pure (S)-enantiomer [1]. For (R)-flurbiprofen production, immobilized Candida antarctica lipase B (Novozym® 435) demonstrates exceptional enantiopreference during transesterification in organic media. This catalyst enables resolution via:

      • Direct esterification with methanol in acetonitrile (yielding S-flurbiprofen with >99% ee)
      • Transesterification of racemic methyl ester (though requiring chromatographic separation) [1]

      Dry mycelia of Aspergillus oryzae offer economic advantages by eliminating enzyme purification. These systems exhibit high enantioselectivity toward (R)-flurbiprofen during esterification in apolar solvents (e.g., n-heptane or toluene) with primary alcohols like ethanol or 1-octanol [1]. The resulting (R)-flurbiprofen ester and unreacted (S)-acid facilitate straightforward separation of both enantiomers.

      Table 1: Enzymatic Systems for Kinetic Resolution of Flurbiprofen

      BiocatalystSourceReaction TypePreferred Enantiomeree (%)Limitations
      LipaseCandida rugosaEster hydrolysis(S)-flurbiprofen<90Moderate enantioselectivity
      Esterase PF1-KPseudomonas sp.Ester hydrolysis(S)-flurbiprofen>99Substrate specificity
      Lipase B (Novozym® 435)Candida antarcticaTransesterification(R)-flurbiprofen>99Requires chromatographic separation
      Dry myceliaAspergillus oryzaeEsterification(R)-flurbiprofen>95Slow reaction kinetics

      Stereochemical Analysis of Self-Disproportionation of Enantiomers (SDE) Phenomena

      Self-Disproportionation of Enantiomers (SDE) manifests during physicochemical processes of scalemic flurbiprofen mixtures, leading to non-racemic distributions without external chiral agents. Molecularly imprinted polymers (MIPs) exploit this phenomenon for chiral resolution. Hydrazidine-modified cellulose microparticles imprinted with (S)-flurbiprofen (S-FPCHD) demonstrate this principle effectively. The synthesis involves:

      • Functionalization via Michael addition with acrylonitrile
      • Conversion of cyano groups to hydrazidine units
      • Ionic binding of (S)-flurbiprofen
      • Cross-linking with glutaraldehyde
      • Template removal by acidification (pH=1) [4]

      The imprinted cavities exhibit complementary stereochemistry to (S)-flurbiprofen, achieving a binding selectivity factor (α) of 4.7 over the (R)-enantiomer at pH=6. This selectivity arises from hydrogen bonding and π-π interactions between the hydrazidine functionality and the carboxylic acid group of flurbiprofen, as confirmed by FTIR and NMR analyses [4]. Chromatographic separation using S-FPCHD-packed columns resolves racemic flurbiprofen, underscoring SDE's role in chiral enrichment during solid-phase extraction.

      Solid-State Asymmetric Transformations in Scalemic Mixtures

      Solid carriers critically influence the crystalline properties and chiral purity of flurbiprofen during asymmetric transformations. Silicon dioxide promotes amorphous flurbiprofen in solid self-nanoemulsifying drug delivery systems (SNEDDS), maintaining nanoemulsion droplet sizes <100 nm – comparable to liquid SNEDDS. This configuration enhances dissolution kinetics and oral bioavailability by facilitating spontaneous oil-water interface formation [2]. Conversely, magnesium stearate induces eutectic mixture formation, accelerating dissolution despite larger particle sizes. Hydrophilic carriers like hydroxypropyl-β-cyclodextrin (HP-β-CD) form solid dispersions that improve dissolution but not bioavailability, while polyvinyl alcohol (PVA) and sodium carboxymethyl cellulose (Na-CMC) sustain plasma concentrations through controlled release [2].

      Co-crystallization represents another strategic approach for chiral control. The 1:1 flurbiprofen-salicylamide co-crystal, characterized by single-crystal X-ray diffraction, reveals hydrogen-bonded tetramers and π-π stacking between biphenyl rings. Density functional theory (DFT) calculations confirm the thermodynamic stability of this configuration, which can be leveraged to direct enantiomeric enrichment during crystallization [5].

      Enzymatic vs. Chemical Approaches to (R)- and (S)-Flurbiprofen Synthesis

      Traditional chemical synthesis of flurbiprofen involves multi-step routes plagued by racemization:

      • Ullman condensation of 4-bromo-3-nitroacetophenone with benzene, reduction, Schieman reaction, and decarboxylation (yielding racemic product) [1]
      • Palladium-catalyzed Suzuki coupling of 2,4-difluoronitrobenzene with diethyl methylmalonate, followed by hydrolysis/decarboxylation (rac-flurbiprofen) [1]

      These methods necessitate subsequent resolution, increasing complexity. In contrast, chemo-enzymatic pathways employing arylmalonate decarboxylase (AMDase) enable direct asymmetric synthesis. Wild-type AMDase from Bordetella bronchiseptica catalyzes stereospecific decarboxylation of α-arylmalonates to (R)-flurbiprofen with >98% yield and >99% ee [6]. Engineered variants achieve (S)-flurbiprofen synthesis through active-site modifications that reverse protonation stereochemistry. Key innovations include:

      • Benzyl ester protection preventing racemization during deprotection
      • Integrated synthesis shifting enzymatic decarboxylation earlier in the route
      • Directed evolution enhancing activity of (S)-selective variants [6]

      Table 2: Comparison of Flurbiprofen Synthesis Methods

      MethodKey StepsEnantioselectivityYieldAdvantages
      Ullman condensationMulti-step chemical synthesisRacemic40-60%Established industrial process
      Suzuki couplingPalladium-catalyzed cross-couplingRacemic50-70%Fewer steps than Ullman route
      AMDase wild-typeDecarboxylation of malonic acid(R)-enantiomer (>99%ee)>98%High enantioselectivity, single step
      Engineered AMDaseDecarboxylation of protected malonates(S)-enantiomer (>99%ee)85-90%Access to pharmacologically active (S)-form

      Supramolecular Interactions in Crystallization-Induced Deracemization

      Crystallization-induced deracemization (CID) leverages supramolecular interactions to convert racemic mixtures into single enantiomers. The flurbiprofen-salicylamide co-crystal exemplifies this approach, featuring:

      • O-H···O hydrogen bonds between flurbiprofen's carboxylic acid and salicylamide's amide group
      • Biphenyl π-π stacking stabilizing the heterochiral assembly [5]

      These interactions create chiral crystal environments that favor enantiopure segregation during recrystallization. Racemization in solution complements this process when combined with continuous crystallization, as evidenced by chiral transformations in microcosm studies [7]. Solvent selection critically influences CID efficiency; ethyl acetate/tetrahydrofuran mixtures yield flurbiprofen-salicylamide co-crystals with optimal lattice stability for enantiomeric enrichment. Molecular dynamics simulations confirm that solvent polarity modulates hydrogen-bond strength and π-stacking distances, thereby directing enantioselective crystallization [5].

      Table 3: Supramolecular Deracemization Techniques for Flurbiprofen

      TechniqueChiral Auxiliary/EnvironmentKey InteractionsEnantiomeric ExcessScalability
      Co-crystallizationSalicylamideO-H···O H-bonds, π-π stacking>90% ee (S)Laboratory-scale
      Molecularly imprinted polymersHydrazidine-celluloseIonic binding, shape complementarity85% ee (S)Preparative-scale
      Chiral carrier SNEDDSSilicon dioxide matrixHydrophobic confinementMaintains input eeIndustrial

      Properties

      CAS Number

      5104-49-4

      Product Name

      Flurbiprofen

      IUPAC Name

      2-(3-fluoro-4-phenylphenyl)propanoic acid

      Molecular Formula

      C15H13FO2

      Molecular Weight

      244.26 g/mol

      InChI

      InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)

      InChI Key

      SYTBZMRGLBWNTM-UHFFFAOYSA-N

      SMILES

      CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

      Solubility

      8 mg/L (at 22 °C)
      3.27e-05 M
      2.49e-02 g/L

      Synonyms

      2-Fluoro-alpha-methyl-(1,1'-biphenyl)-4-acetic Acid
      Ansaid
      Apo Flurbiprofen
      Apo-Flurbiprofen
      BTS 18322
      BTS-18322
      BTS18322
      Cebutid
      Dobrofen
      E 7869
      E-7869
      E7869
      Flubiprofen
      Flugalin
      Flurbiprofen
      Flurbiprofen Sodium
      Fluriproben
      Froben
      Froben SR
      Neo Artrol
      Novo Flurprofen
      Novo-Flurprofen
      Nu Flurbiprofen
      Nu-Flurbiprofen
      Ocufen
      Ocuflur
      ratio Flurbiprofen
      ratio-Flurbiprofen
      Strefen

      Canonical SMILES

      CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.